

Application Notes and Protocols: Human Plasma Kallikrein ELISA Kit

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Compound of Interest

Compound Name: Plasma kallikrein-IN-4

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Introduction

Plasma kallikrein (PK) is a serine protease that plays a crucial role in various physiological and pathological processes, including the contact activation system of blood coagulation, fibrinolysis, kinin generation, and inflammation.[1][2][3] It circulates in plasma as an inactive zymogen, prekallikrein, which upon activation, initiates a cascade of events. The quantification of human plasma kallikrein in plasma samples is essential for studying its role in diseases such as hereditary angioedema, sepsis, and thrombotic disorders. This document provides detailed application notes and protocols for a typical sandwich enzyme-linked immunosorbent assay (ELISA) kit designed for the quantitative measurement of human plasma kallikrein in plasma.

Assay Principle

This ELISA kit employs the quantitative sandwich enzyme immunoassay technique.[4] A microplate is pre-coated with a monoclonal antibody specific for human plasma kallikrein.[4][5] Standards and samples are pipetted into the wells, allowing the plasma kallikrein present to be bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human plasma kallikrein is added to the wells. Following another wash, an avidin-horseradish peroxidase (HRP) conjugate is added. The final wash removes unbound conjugate, and a substrate solution is added to the wells. The resulting color development is proportional to the amount of plasma kallikrein bound in the initial step.[5][6]

The reaction is terminated by the addition of a stop solution, and the optical density is measured at 450 nm.[\[4\]](#)[\[5\]](#)

Applications

- **Biomarker Research:** Quantification of plasma kallikrein levels in human plasma for disease diagnosis and prognosis research, particularly in inflammatory and coagulation disorders.[\[7\]](#)
- **Drug Development:** Screening and evaluation of plasma kallikrein inhibitors.
- **Physiological and Pathological Studies:** Investigation of the role of the kallikrein-kinin system in various biological processes.[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

The following tables summarize typical quantitative data for a human plasma kallikrein ELISA kit. Note that specific values may vary between different kit manufacturers.

Parameter	Value	Reference
Sensitivity	< 2.90 ng/ml	[10]
Detection Range	7.8 ng/ml - 500 ng/ml	[10]
Sample Type	Plasma	[4] [10]
Intra-Assay CV%	< 10%	[5] [7]
Inter-Assay CV%	< 12%	[5] [7]

Recovery in Different Plasma Types	Average Recovery (%)	Reference
EDTA Plasma	90%	[5]
Heparin Plasma	84%	[5]
Citrate Plasma	Not specified	

Experimental Protocols

Sample Collection and Storage

- Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.^[4] Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.^[4] Aliquot and store the plasma at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.^[4]

Reagent Preparation

- Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as specified in the kit manual.
- Standards: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard as per the kit's instructions to generate a standard curve.
- Detection Reagent A (Biotinylated Antibody) and B (HRP-Avidin): Dilute the concentrated detection reagents to their working concentrations using the appropriate diluents provided.

Assay Procedure

- Add Standards and Samples: Add 100 µl of each standard and sample into the appropriate wells. Cover the plate and incubate for 1-2 hours at 37°C.^[7]^[10]
- Add Detection Reagent A: Aspirate the liquid from each well and add 100 µl of the working solution of Detection Reagent A. Cover and incubate for 1 hour at 37°C.^[7]
- Wash: Aspirate and wash each well three times with wash buffer.^[7]
- Add Detection Reagent B: Add 100 µl of the working solution of Detection Reagent B to each well. Cover and incubate for 1 hour at 37°C.^[7]
- Wash: Aspirate and wash each well five times with wash buffer.^[7]
- Add Substrate: Add 90 µl of substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.^[7]^[10]

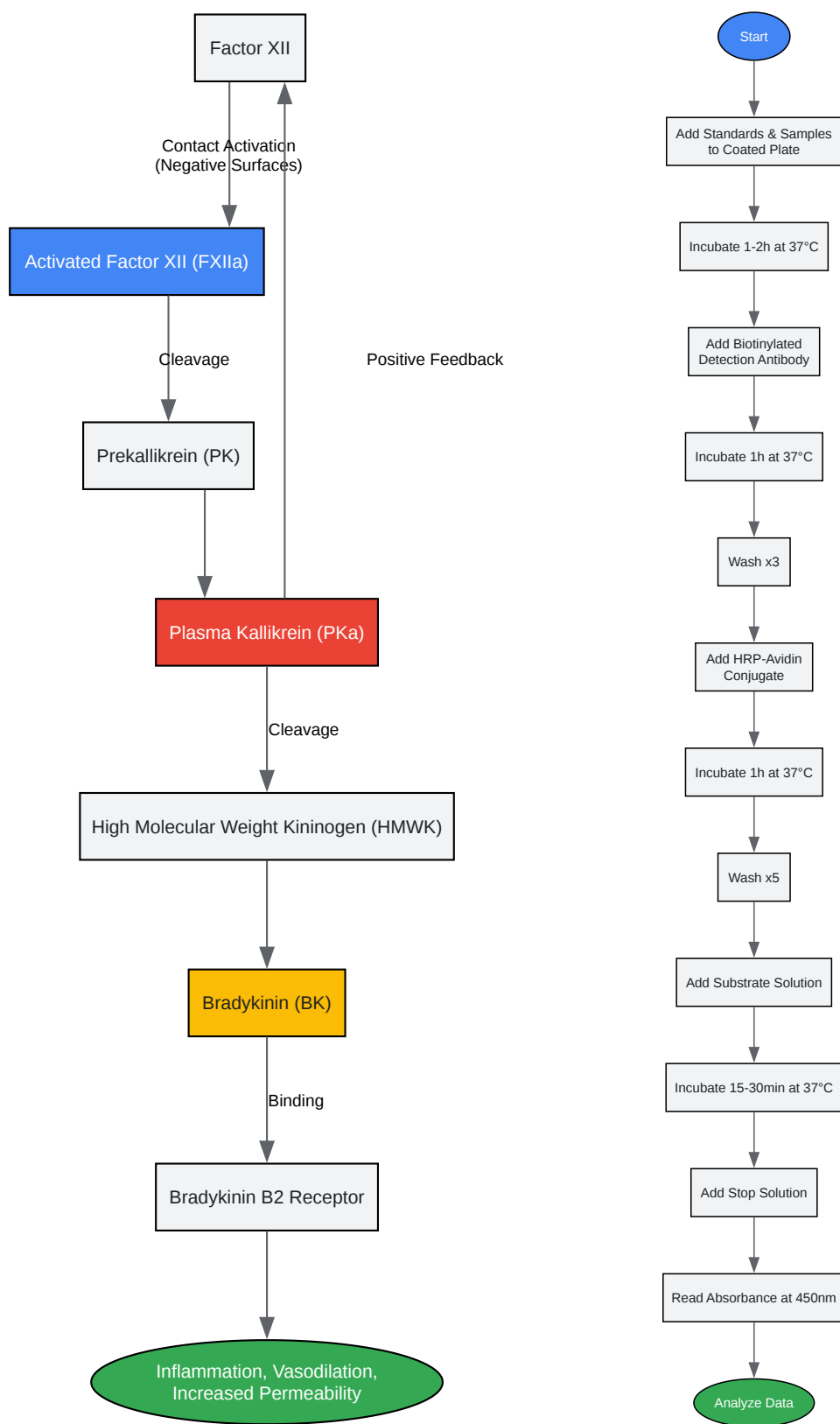
- **Stop Reaction:** Add 50 μ l of stop solution to each well. The color will change from blue to yellow.
- **Read Plate:** Measure the optical density of each well at 450 nm within 5 minutes.

Data Analysis

- **Standard Curve:** Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- **Sample Concentration:** Determine the concentration of plasma kallikrein in the samples by interpolating their mean absorbance values from the standard curve.
- **Dilution Factor:** If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the actual concentration of plasma kallikrein in the original sample.

Visualizations

Plasma Kallikrein-Kinin System Signaling Pathway



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